![molecular formula C15H22N2 B7903831 6-Benzyl-decahydro-[1,6]naphthyridine](/img/structure/B7903831.png)
6-Benzyl-decahydro-[1,6]naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Benzyl-decahydro-[1,6]naphthyridine is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a decahydro-naphthyridine core with a benzyl group attached to the sixth position. This compound has garnered interest due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-decahydro-[1,6]naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of a naphthyridine derivative followed by benzylation. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and benzylation can be achieved using benzyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like crystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-Benzyl-decahydro-[1,6]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthyridine oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the naphthyridine core, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include oxidized naphthyridine derivatives, reduced naphthyridine compounds, and various substituted naphthyridine analogs, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-Benzyl-decahydro-[1,6]naphthyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds with potential anticancer, antiviral, and antimicrobial properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: It is utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 6-Benzyl-decahydro-[1,6]naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the naphthyridine core play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific biological context and the derivatives of the compound being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Naphthyridine: The parent compound of the naphthyridine family, known for its diverse biological activities.
Benzo[h][1,6]naphthyridine: A derivative with additional benzene ring fusion, exhibiting unique pharmacological properties.
1,5-Naphthyridine: Another isomer with different nitrogen atom positioning, leading to distinct chemical and biological behavior.
Uniqueness
6-Benzyl-decahydro-[1,6]naphthyridine is unique due to the presence of the benzyl group at the sixth position, which imparts specific chemical reactivity and biological activity. This structural feature distinguishes it from other naphthyridine derivatives and contributes to its potential as a versatile building block in synthetic and medicinal chemistry.
Propiedades
IUPAC Name |
6-benzyl-2,3,4,4a,5,7,8,8a-octahydro-1H-1,6-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-5-13(6-3-1)11-17-10-8-15-14(12-17)7-4-9-16-15/h1-3,5-6,14-16H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIRFDXCHHKPFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCC2NC1)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
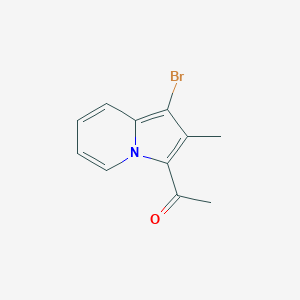

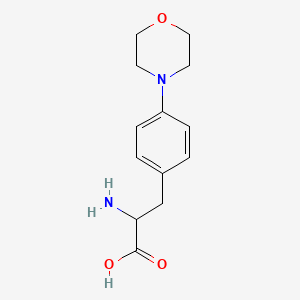
![7-Bromo-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B7903767.png)
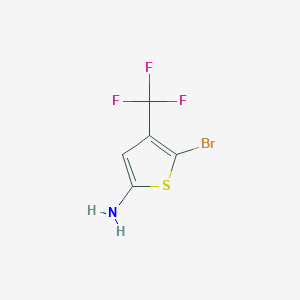
![3-Bromo-5-fluoro-4-methylbenzo[b]thiophene](/img/structure/B7903776.png)
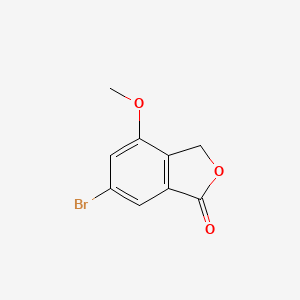
![Tert-butyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B7903805.png)

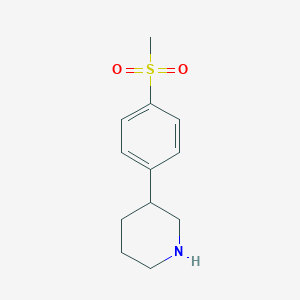
![5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-ol](/img/structure/B7903824.png)
![5-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde](/img/structure/B7903830.png)
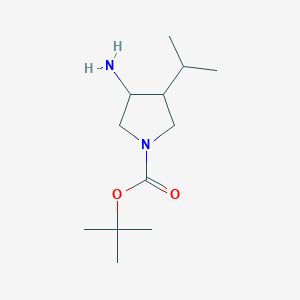
![9-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine](/img/structure/B7903868.png)
